molecular formula C15H15N3O2S B11979290 2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide CAS No. 18233-67-5

2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B11979290
CAS No.: 18233-67-5
M. Wt: 301.4 g/mol
InChI Key: KKCLLGSGXWTWDV-UHFFFAOYSA-N
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Description

2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a phenoxyacetyl group and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of phenoxyacetic acid with phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce various hydrazine derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A related compound with similar structural features.

    Phenylhydrazine: Shares the hydrazine moiety with 2-(phenoxyacetyl)-N-phenylhydrazinecarbothioamide.

    Carbothioamides: A class of compounds with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of phenoxyacetyl and phenylhydrazinecarbothioamide groups

Properties

IUPAC Name

1-[(2-phenoxyacetyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14(11-20-13-9-5-2-6-10-13)17-18-15(21)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLLGSGXWTWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18233-67-5
Record name 2-(PHENOXYACETYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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